molecular formula C19H22N4O2 B5347543 1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one

1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B5347543
M. Wt: 338.4 g/mol
InChI Key: LASNFMOCLOYJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one, also known as SPIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. SPIB is a spirocyclic compound that contains an indole ring and a piperidine ring, which are connected by a pyrazole moiety.

Mechanism of Action

The mechanism of action of 1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that this compound can improve cognitive function, reduce inflammation, and protect against oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is its high purity and stability, which makes it suitable for use in various lab experiments. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which requires careful handling and dosing.

Future Directions

There are several potential future directions for research on 1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the exploration of this compound's potential use in organic electronic devices and sensors. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one involves the reaction of indole-3-carboxaldehyde with 4-piperidone hydrochloride and 1H-pyrazole-1-butanoic acid in the presence of a base. The resulting product is then subjected to a spirocyclization reaction to form this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

1'-[2-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, this compound has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In materials science, this compound has been explored for its potential use in organic electronic devices and sensors.

properties

IUPAC Name

1'-(2-pyrazol-1-ylbutanoyl)spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-16(23-11-5-10-20-23)17(24)22-12-8-19(9-13-22)14-6-3-4-7-15(14)21-18(19)25/h3-7,10-11,16H,2,8-9,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASNFMOCLOYJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2(CC1)C3=CC=CC=C3NC2=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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